Product packaging for Cardinalin 3(Cat. No.:)

Cardinalin 3

Cat. No.: B1253260
M. Wt: 574.6 g/mol
InChI Key: NWOHVVUZLAHFIK-IGQOVBAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cardinalin 3 is a biologically active dimeric quinone natural product that serves as a subject of interest in organic chemistry and pharmaceutical research . The compound is a member of the cardinalin family and its complex structure features a naphtho[2,3-c]pyran ring system . Research into this compound has driven the development of innovative synthetic methodologies, including a bidirectional racemic synthesis strategy that efficiently constructs its core architecture . Another key area of investigation involves the synthesis and study of its monomeric unit, known as ventiloquinone L . These synthetic efforts provide researchers with crucial material for further exploration of the compound's properties and potential biological activities. This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures or the diagnosis, treatment, or management of patients. RUO products are essential tools for basic research, drug discovery, and the development of new diagnostic assays in controlled laboratory settings . Researchers are responsible for ensuring compliance with all applicable regulations and for not using this product for any clinical or in vitro diagnostic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H30O10 B1253260 Cardinalin 3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H30O10

Molecular Weight

574.6 g/mol

IUPAC Name

(1R,3S)-9-hydroxy-8-[(1R,3S)-9-hydroxy-7-methoxy-1,3-dimethyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-7-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C32H30O10/c1-11-7-15-21(13(3)41-11)29(35)23-17(27(15)33)9-19(39-5)25(31(23)37)26-20(40-6)10-18-24(32(26)38)30(36)22-14(4)42-12(2)8-16(22)28(18)34/h9-14,37-38H,7-8H2,1-6H3/t11-,12-,13+,14+/m0/s1

InChI Key

NWOHVVUZLAHFIK-IGQOVBAYSA-N

Isomeric SMILES

C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C(C=C5C(=C4O)C(=O)C6=C(C5=O)C[C@@H](O[C@@H]6C)C)OC)O

Canonical SMILES

CC1CC2=C(C(O1)C)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C(C=C5C(=C4O)C(=O)C6=C(C5=O)CC(OC6C)C)OC)O

Synonyms

cardinalin 3

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Cardinalin 3

Total Synthesis Methodologies

The total synthesis of cardinalin 3 has been pursued through different strategies, aiming to assemble the complex dimeric structure with control over stereochemistry.

Advanced Synthetic Reactions and Mechanistic Investigations

Several advanced synthetic reactions have been instrumental in the construction of the this compound framework.

Application of Dötz Benzannulation in Core Structure Construction

The Dötz benzannulation reaction, which involves the thermal [3+2+1] benzannulation of α,β-unsaturated Fischer carbenes with alkynes, has been applied in the synthesis of the naphthalene (B1677914) moiety present in this compound and its precursors like ventiloquinone L. researchgate.netnih.govrsc.orgthieme-connect.comrsc.org This reaction facilitates the rapid generation of naphthoquinone units. thieme-connect.com In the stereoselective synthesis of ventiloquinone L, the Dötz benzannulation of a carbene with an alkyne was a key step in forming the substituted naphthalene core. researchgate.netnih.govrsc.org Furthermore, a bidirectional Dötz benzannulation of a dimeric Fischer carbene was employed in an enantioselective strategy towards the dimeric core of this compound. acs.orgthieme-connect.com

Oxa-Pictet–Spengler Cyclization and Related Transformations

The Oxa-Pictet–Spengler cyclization is a crucial reaction for installing the 1,3-dimethylpyran moiety found in this compound and ventiloquinone L. acs.orgresearchgate.netnih.govrsc.org This cyclization is the oxygen analogue of the Pictet–Spengler reaction, where an aromatic alcohol reacts with a carbonyl compound to form a pyran ring fused to the aromatic system. researchgate.netdntb.gov.ua In the stereoselective synthesis of ventiloquinone L, the oxa-Pictet–Spengler reaction was utilized to construct the 1,3-dimethylpyran ring. researchgate.netnih.govrsc.org This transformation typically involves the reaction of a β-arylethyl alcohol derivative with an aldehyde, ketone, or their masked forms, often promoted by Brønsted or Lewis acids. researchgate.netdntb.gov.uad-nb.infoconicet.gov.arresearchgate.net Enantioselective variants of the oxa-Pictet–Spengler cyclization, often relying on chiral starting materials or catalytic approaches, have been developed to control the stereochemistry of the pyran ring. d-nb.inforesearchgate.net

Biomimetic Synthetic Explorations for Dimerization

Biomimetic approaches to synthesize this compound have been explored, aiming to mimic the natural dimerization process of its presumed monomer, ventiloquinone L. Despite successful enantioselective synthesis of (+)-ventiloquinone L, attempts to induce its biomimetic homodimerization using a variety of oxidants were unsuccessful in yielding this compound. rsc.orgrsc.orgresearchgate.net

However, studies involving a related naphthopyran demonstrated that treatment with cerium ammonium (B1175870) nitrate (B79036) (CAN) could facilitate a tandem biaryl bond formation and oxidative demethylation sequence. rsc.orgrsc.orgresearchgate.net This process furnished a dimeric pyranonaphthoquinone that underwent dimerization specifically at the C6 position, and this product was subsequently converted to the C6 regioisomer of this compound. rsc.orgrsc.orgresearchgate.net This indicates that while direct biomimetic coupling of the natural monomer under tested conditions was not fruitful, oxidative strategies applied to related precursors can lead to dimeric structures relevant to the cardinalin family.

Generation of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is an important area of research, allowing for the investigation of structure-activity relationships and the potential development of compounds with modified properties. Strategies involve the synthesis of the monomeric unit and its subsequent manipulation, or the construction of the dimeric core with variations in substituents.

Racemic synthesis of this compound has also been accomplished using a bidirectional approach starting from 2,2',6,6'-tetramethoxy-1,1'-biphenyl, involving 14 synthetic steps. nih.gov A crucial step in this route was the formation of the cis-1,3-dimethylnaphtho[2,3-c]pyran ring. nih.gov

Analogues of naphtho[2,3-c]pyran-5,10-diones, which represent the core structure of this compound, have also been synthesized. wits.ac.za The synthesis of this compound and (±)-demethoxythis compound has been reported, and studies have involved the derivatization of functional groups in these compounds. researchgate.net

Stereochemical Control in Analogue Synthesis

Stereochemical control is paramount in the synthesis of this compound and its analogues due to the presence of multiple stereocenters and an atropisomeric biaryl axis. This compound exists as a single (aS)-atropisomer, a consequence of the hindered rotation around the tetra-substituted C8–C8′ biaryl bond. rsc.orgpsu.edu

Stereoselective synthetic methods have been developed for the construction of the monomeric unit, such as the enantioselective synthesis of (+)-ventiloquinone L. rsc.orgresearchgate.net Base-promoted cyclizations have been employed in the stereoselective synthesis of natural products, including those related to this compound. researchgate.net

The oxa-Pictet-Spengler reaction is a key transformation used to construct the pyran ring system present in this compound. researchgate.netacs.orgconicet.gov.ar Novel strategies for stereochemical control in this reaction have been developed and applied to the synthesis of natural products and their analogues. conicet.gov.ar For instance, the synthesis of the regioisomeric core of this compound and (+)-demethoxy this compound has utilized the oxa-Pictet-Spengler cyclization. conicet.gov.ar Achieving the desired syn/syn diastereomer in the oxa-Pictet–Spengler reaction during the synthesis of the dimeric core structure of cardinalin-3 has been a focus, with conditions like bubbling dry HCl gas being employed to improve selectivity. thieme-connect.com

Enantioselective synthesis of the dimeric pyranonaphthoquinone core related to this compound has been achieved, incorporating the 1,3-cis stereochemistry of the pyran rings through double stereoselective lactol reduction. psu.edu Efforts have also been directed towards developing methods for the enantioselective synthesis of intermediates that can serve as scaffolds for stereoselectively introducing substituents at the C-1 and C-3 positions of the pyran nucleus. core.ac.uk

Modifications of the Naphthoquinone Side Chain

Modifications to the naphthoquinone side chain are a common strategy in the generation of analogues of naphthoquinone-containing compounds, including those related to this compound. These modifications can significantly influence the biological activity and physicochemical properties of the resulting derivatives. eurekaselect.com

Studies on new naphthoquinone derivatives have highlighted the importance of the nature of the naphthoquinone side chain in determining their cytotoxicity. eurekaselect.com While specific modifications to the side chain of this compound itself are not extensively detailed in the provided results, the broader literature on naphthoquinone chemistry illustrates various approaches. These include the introduction of diverse functional groups such as phenylamino, sulfur-containing moieties, and amino acid groups. nih.govnih.govnju.edu.cn Such modifications have been shown to impact properties like solubility, redox potential, and biological activities in other naphthoquinone systems. nih.govnih.govnju.edu.cn The synthesis of ventiloquinone L, the monomer of this compound, inherently involves the construction of the naphthoquinone moiety, providing a foundation for potential side chain modifications in analogue synthesis. researchgate.net

Biosynthesis of Cardinalin 3 in Natural Producers

Proposed Biosynthetic Pathways

Cardinalin 3 is believed to be biosynthesized from an octaketide precursor. tandfonline.comtandfonline.com This pathway is consistent with the polyketide route, which involves the iterative condensation of acetyl-CoA and malonyl-CoA units catalyzed by polyketide synthases (PKSs). mdpi.complos.orgfrontiersin.org The monomeric unit, ventiloquinone L, is likely formed first, followed by a dimerization process to yield this compound. rsc.orgresearchgate.netrsc.orgrsc.org

Precursor Incorporation Studies

Feeding experiments using isotopically labeled precursors have been instrumental in elucidating the biosynthetic pathway of this compound and related compounds. Studies involving the incorporation of sodium [1,2-¹³C₂]acetate into cardinalin 2 (a related cardinalin) by Dermocybe cardinalis have provided key insights. tandfonline.comtandfonline.com

The ¹³C NMR spectrum analysis of cardinalin 2, after feeding with sodium [1,2-¹³C₂]acetate, revealed a specific labeling pattern. tandfonline.comtandfonline.com This pattern indicates that both halves of the dimeric molecule are formed from an octaketide. tandfonline.comtandfonline.com Specifically, the C3 and C3′ methyl groups originate from the acetate (B1210297) starter unit, while the C1 and C1′ methyl groups are derived from the terminal methylene (B1212753) group of the octaketide precursor. tandfonline.comtandfonline.com

Table 1: ¹³C Enrichment Pattern in Cardinalin 2 from Sodium [1,2-¹³C₂]Acetate Feeding

Carbon Position (Cardinalin 2)Origin from Octaketide Precursor
C3, C3′ (Methyl groups)Acetate starter unit
C1, C1′ (Methyl groups)Terminal methylene group
Other enriched carbons (e.g., C5, C7, C9, C11, C13, C15, C17, C19, C21, and their primed counterparts)Malonate extender units

Note: Based on incorporation studies into cardinalin 2, a closely related dimeric pyranonaphthoquinone from the same natural source as this compound. tandfonline.comtandfonline.com

This observed folding pattern of the polyketide chain in Dermocybe cardinalis is notably opposite to that observed in the biosynthesis of pyranonaphthoquinones in bacteria. tandfonline.comtandfonline.com

Enzymatic Components and Genetic Determinants of Biogenesis

While the polyketide nature of this compound biosynthesis is strongly supported by precursor incorporation studies, specific enzymatic components and their corresponding genetic determinants involved in the biogenesis of this compound in Dermocybe cardinalis have not been extensively identified in the provided search results.

General polyketide biosynthesis involves polyketide synthases (PKSs), which are multi-domain enzymes or complexes responsible for assembling the carbon backbone. mdpi.complos.org Type I, Type II, and Type III PKSs exist, with Type II PKSs often involved in the production of aromatic polyketides like naphthoquinones. mdpi.complos.org The specific PKS(s) and auxiliary enzymes (such as cyclases, aromatases, and methyltransferases) responsible for the formation of the ventiloquinone L monomer and its subsequent dimerization to this compound in Dermocybe cardinalis require further investigation.

Research into the biosynthesis of other natural products in fungi and bacteria has identified genes encoding PKSs and associated enzymes, providing potential avenues for future studies on cardinalin biosynthesis. biorxiv.orgbiorxiv.orgfrontiersin.orgplos.org

Comparative Biosynthesis with Related Natural Products

This compound is structurally related to other dimeric pyranonaphthoquinones and monomeric pyranonaphthoquinones like ventiloquinone L. rsc.orgresearchgate.netresearchgate.netrsc.orgrsc.org It also shares structural similarities with bacterial naphthoquinones such as nanaomycin (B8674348) A and actinorhodin, as well as plant metabolites like eleutherin (B1217887) and other ventiloquinones. tandfonline.com

Comparative biosynthetic studies highlight differences in the polyketide folding patterns between fungi (like Dermocybe cardinalis) and bacteria. tandfonline.comtandfonline.com For instance, the labeling pattern observed in cardinalin 2 from [1,2-¹³C₂]acetate feeding is the reverse of that seen in bacterial naphthoquinones like nanaomycin A. tandfonline.comtandfonline.com This suggests distinct enzymatic mechanisms or programming of the polyketide synthase machinery in these different organisms.

The dimerization step, which converts two molecules of a monomeric precursor (likely ventiloquinone L or a closely related compound) into this compound, is a crucial part of the biosynthetic pathway. rsc.orgresearchgate.netnih.gov While biomimetic synthetic approaches to this dimerization have been explored rsc.orgnih.gov, the specific enzymatic process in Dermocybe cardinalis responsible for forming the C8–C8′ biaryl bond and establishing the observed atropisomerism remains an area for further research.

Table 2: Comparison of Polyketide Folding Patterns

Organism TypeExample CompoundOrigin of C1/C1′ MethylOrigin of C3/C3′ Methyl
Fungi (Dermocybe cardinalis)Cardinalin 2Terminal methyleneAcetate starter unit
BacteriaNanaomycin A, ActinorhodinAcetate starter unitTerminal methylene

Note: Based on ¹³C-labeled acetate feeding studies. tandfonline.comtandfonline.com

Understanding the comparative biosynthesis of this compound with related natural products in different kingdoms of life can provide valuable insights into the evolution and diversity of polyketide biosynthetic pathways.

Structure Activity Relationship Sar Studies of Cardinalin 3 and Its Analogues

Identification of Key Pharmacophoric Features for Observed Activities

Pharmacophoric features represent the essential molecular recognition elements that define the biological activity of a compound. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged regions, arranged in a specific three-dimensional spatial arrangement. While detailed pharmacophore models specifically for Cardinalin 3 are not extensively reported in the provided literature, preliminary SAR studies have indicated the importance of certain structural components.

Correlation between Structural Parameters and Biological Potency

Studies on this compound and its related compounds have started to explore the correlation between specific structural parameters and biological potency. Preliminary SAR investigations have shown that structural parameters, particularly the nature of the naphthoquinone side chain, influence the observed activities. nih.gov While specific quantitative data detailing the precise impact of variations in the side chain on activity are not provided, this finding highlights the side chain as a key area for structural modification in SAR studies.

Furthermore, the comparison between the biological activity of the dimeric this compound and its monomeric unit, ventiloquinone L, provides insight into the effect of dimerization on potency. researchgate.net Dimeric pyranonaphthoquinones, including potentially this compound, have been noted to exhibit enhanced biological activities compared to their monomeric counterparts. researchgate.net This suggests that the dimerization significantly impacts the interaction with biological targets, leading to increased potency.

Although detailed data tables illustrating the quantitative relationship between specific structural changes and biological activity for a wide range of this compound analogues are not available in the provided sources, the qualitative findings point to the naphthoquinone side chain and the dimeric structure as crucial determinants of biological potency.

Rational Design Principles for Structural Optimization

Rational design principles for the structural optimization of this compound analogues are guided by the preliminary SAR findings and the synthetic accessibility of modified structures. Based on the observed importance of the naphthoquinone side chain and the dimeric structure, optimization efforts would likely focus on:

Modification of the Naphthoquinone Side Chain: Varying the length, branching, unsaturation, and functionalization of the naphthoquinone side chain could lead to analogues with altered interactions with biological targets and potentially improved potency or selectivity. nih.gov

Exploration of Dimerization Chemistry: Investigating different linkers or dimerization strategies to connect the monomeric units could yield analogues with modified spatial orientations and electronic properties, potentially impacting their biological activity. The synthesis of the regioisomeric core structure of this compound represents an effort in this direction. researchgate.net

These principles are informed by the understanding that subtle changes in structure can significantly impact biological activity, as indicated by the preliminary SAR studies on this compound and related pyranonaphthoquinones. Rational design in this context involves targeted synthesis of analogues based on hypothesized interactions with biological targets, followed by biological evaluation to establish clearer SARs and guide further optimization.

Unable to Generate Article on the Molecular and Cellular Mechanisms of this compound Due to Lack of Available Research Data

Despite a comprehensive search for preclinical studies on the chemical compound "this compound," no publicly available data was found regarding its molecular and cellular mechanisms of action. As a result, it is not possible to generate the requested article focusing on its specific biological activities.

While the existence of this compound as a biologically active quinone has been confirmed in scientific literature, with studies detailing its chemical synthesis, there is a significant absence of research on its effects at the molecular and cellular level. nih.gov Specifically, no information could be retrieved for the following outlined sections:

Molecular and Cellular Mechanisms of Action of Cardinalin 3 Preclinical Studies

Protein-Ligand Interaction Studies:There are no accessible studies detailing the direct binding of Cardinalin 3 to any protein targets.

The user's request for a detailed and scientifically accurate article on these specific topics cannot be fulfilled without fabricating information, which would violate the core principles of providing factual and reliable content. The requested data tables and detailed research findings could not be created as the foundational research is not present in the public domain.

It is possible that research on the molecular and cellular mechanisms of this compound is proprietary, in very early stages and not yet published, or that the compound is not currently a subject of significant biological investigation.

Preclinical Biological Activities of Cardinalin 3

In Vitro Pharmacological Profiling

In vitro studies have aimed to characterize the biological effects of Dermocybe cardinalis extracts and their components, such as Cardinalin 3, in various cellular models.

Cytotoxic and Antiproliferative Activities in Cell Lines

The ethanolic extract derived from Dermocybe cardinalis, containing cardinalins including this compound, has demonstrated notable cytotoxic activity against the P388 murine leukemia cell line. This extract exhibited an IC50 value of 0.47 µg/mL. researchgate.net While this compound is a component of this extract, studies on individual cardinalins isolated from the same source indicated that cardinalins 4 and 5 were among the most biologically active members against P388 cells, with IC50 values of 0.40 µg/mL. mdpi.com Specific quantitative data on the cytotoxic or antiproliferative activity of isolated this compound against various cell lines was not available in the consulted literature.

The cytotoxic activity of the Dermocybe cardinalis extract is summarized in the table below:

SampleCell LineIC50 (µg/mL)
Dermocybe cardinalis extractP388 murine leukemia0.47

(Note: IC50 values for isolated this compound were not found in the consulted sources.)

Anti-inflammatory Effects in Cellular Models

Specific research detailing the anti-inflammatory effects of this compound in cellular models was not identified in the consulted literature. While pyranonaphthoquinones, as a class of natural products, are known to exhibit a range of biological activities including anti-inflammatory properties, experimental data specifically for this compound in this context was not available.

Antimicrobial Activity against Pathogens

Information regarding the specific antimicrobial activity of this compound against pathogens was not found in the consulted sources. Other compounds isolated from Cortinarius species (formerly classified under Dermocybe) have shown antibacterial activity, but a direct link with experimental data for this compound was not established in the reviewed literature. mdpi.com

Efficacy Studies in In Vivo Non-Human Models (e.g., rodent models of disease)

Evaluation of the preclinical efficacy of this compound in in vivo non-human models of disease, such as rodent models, was not described in the consulted literature.

Evaluation in Animal Models of Cancer

No information on studies evaluating the efficacy of this compound in animal models of cancer was found in the consulted sources.

Comparative Biological Activity of Synthesized Analogues

Comparative studies involving synthesized analogues of natural products like this compound are crucial for understanding the structure-activity relationship and potentially developing compounds with improved efficacy or specificity. Research has explored the synthesis of the core structure of this compound and related dimeric pyranonaphthoquinones to evaluate their biological activities. researchgate.net

Studies on synthesized naphthoquinone derivatives have shown varying degrees of cytotoxicity against cancer cell lines, such as MCF-7 breast tumor cells. researchgate.net Preliminary structure-activity relationship studies suggest that structural parameters, particularly the nature of the naphthoquinone side chain, influence cytotoxicity. researchgate.net For instance, one study reported that a specific naphthoquinone derivative displayed an IC50 of 15 µM against MCF-7 cells. researchgate.net

While direct comparative data on this compound and a wide range of its synthetic analogues is still an active area of research, studies on related dimeric pyranonaphthoquinones provide insight into the potential for structural modifications to impact biological activity. For example, Naquihexcins C, E, and I, other dimeric pyranonaphthoquinones, have shown inhibitory effects against tumor cell lines like HL-60 and MCF-7 with IC50 values ranging from 1.4 to 16.1 μM. researchgate.net This suggests that variations within the dimeric pyranonaphthoquinone structure can lead to differences in cytotoxic potency.

Research into the synthesis of regioisomeric core structures of this compound also contributes to understanding how structural arrangements affect biological properties. researchgate.net The development of efficient synthetic routes allows for the creation of analogues that can be systematically tested to map the relationship between chemical structure and biological activity. researchgate.net

The following table summarizes some of the preclinical biological activity data discussed for this compound and related compounds:

Compound/ExtractCell LineActivity TypeKey Finding (e.g., IC50)Source
Dermocybe cardinalis ethanolic extract (contains this compound)P388 murine leukaemiaCytotoxicSignificant activity researchgate.net
Synthesized 1-(indol-2-yl)-phenoxazine hybridA-549Anti-proliferative3.71 ± 0.57 μM (IC50) researchgate.net
Naphthoquinone derivativeMCF-7Cytotoxicity15 µM (IC50) researchgate.net
Naquihexcin CHL-60, MCF-7Inhibitory1.4 - 16.1 μM (IC50 range) researchgate.net
Naquihexcin EHL-60, MCF-7Inhibitory1.4 - 16.1 μM (IC50 range) researchgate.net
Naquihexcin IHL-60, MCF-7Inhibitory1.4 - 16.1 μM (IC50 range) researchgate.net

This table highlights the cytotoxic potential observed in preclinical studies for this compound and structurally related compounds, indicating a promising area for further investigation and analogue development.

Advanced Analytical Methodologies in Cardinalin 3 Research

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic techniques are fundamental in the study of natural products and synthesized compounds, enabling the separation of a target analyte from complex mixtures. For a compound like Cardinalin 3, chromatography plays a vital role in obtaining a pure sample for subsequent analysis and research.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both analytical and preparative purposes. It offers high resolution and sensitivity, making it suitable for separating and quantifying compounds. HPLC involves pumping a liquid sample through a column packed with a stationary phase under high pressure. Eluted compounds are detected as they exit the column. The choice of stationary phase and mobile phase is critical and depends on the chemical properties of the analyte. Reverse-phase (RP) HPLC, for instance, separates compounds based on their relative hydrophobicity, while ion-exchange (IE) HPLC separates based on charge differences. The application of HPLC has been noted in the context of isolating and purifying "this compound". Preparative HPLC can be used to purify larger quantities of a compound, while analytical HPLC is employed to assess the purity of a sample. Purity assessment by HPLC typically involves determining the percentage of the target compound relative to other components in the sample based on peak areas in the chromatogram.

Column chromatography is another essential preparative technique used for isolating and purifying natural products based on their differential adsorption and elution properties. The sample is loaded onto a column packed with a stationary phase, and a solvent gradient is used to elute compounds. This technique is often used as an initial step before higher-resolution methods like HPLC.

The effectiveness of these chromatographic methods for this compound would be evaluated by the purity and yield of the isolated compound. Data tables in research focusing on this compound isolation might present parameters such as the type of column and stationary phase used, the mobile phase composition and gradient, flow rate, detection wavelength, and the resulting purity of the collected fractions as determined by analytical HPLC.

Spectroscopic Methods for Comprehensive Structural Elucidation in Research Samples

Spectroscopic methods are indispensable for determining the chemical structure of a compound. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about its molecular architecture and functional groups.

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a primary tool for elucidating the connectivity and arrangement of atoms in a molecule. ¹H NMR provides information about the different types of protons and their electronic environments, as well as their spatial relationships through spin-spin coupling. ¹³C NMR provides information about the carbon skeleton. Analysis of chemical shifts, splitting patterns, and integration of signals in NMR spectra allows for the assignment of specific atoms within the molecule. Comparisons of ¹H NMR spectral data have been used in research related to "this compound".

IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of bonds. Different functional groups absorb infrared radiation at characteristic frequencies. The IR spectrum serves as a molecular fingerprint, aiding in the identification of key structural features such as carbonyl groups, hydroxyl groups, and aromatic rings that may be present in this compound. An IR spectrum showing a distinctive OH stretch was mentioned in a study related to "this compound".

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting chromophores, which are structural moieties that absorb UV or visible light. The UV-Vis spectrum can provide information about the presence of conjugated pi systems and aromatic rings within the structure of this compound, and the wavelength of maximum absorbance (λmax) is a characteristic property. UV/Vis spectra have been recorded and analyzed in studies involving related compounds.

Detailed research findings utilizing these spectroscopic methods for this compound would typically include tables listing assigned NMR chemical shifts, coupling constants, and integrations, as well as characteristic IR absorption bands and UV-Vis λmax values with corresponding molar absorptivity coefficients.

Mass Spectrometry-Based Characterization and Detection in Biological Research Matrices

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also invaluable for fragmentation studies, which can reveal structural details. MS is particularly useful for the characterization and detection of compounds like this compound, especially in complex biological research matrices.

Various ionization techniques can be coupled with mass analyzers to introduce the analyte into the gas phase and measure its mass. Electrospray ionization (ESI) is commonly used for polar molecules, while matrix-assisted laser desorption/ionization (MALDI) is often applied to larger molecules and for imaging applications. The mass spectrum typically shows a molecular ion peak, corresponding to the intact molecule, and fragment ions, which result from the dissociation of the molecular ion. Analysis of the fragmentation pattern can provide crucial information for structural confirmation. ESI-MS has been used to confirm the structures of compounds in research.

In biological research matrices, such as tissue samples or biological fluids, the detection and analysis of this compound can be challenging due to the complexity of the matrix. Mass spectrometry-based techniques, often coupled with chromatographic separation (e.g., LC-MS), offer the necessary sensitivity and selectivity for such applications. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS, allowing for the identification and quantification of analytes in complex samples.

Mass spectrometry imaging (MSI) is an advanced application of MS that allows for the visualization of the spatial distribution of molecules within a sample, including biological tissues. While the software "Cardinal v.3" is a tool for the analysis of mass spectrometry imaging data, it highlights the application of MS in understanding the spatial localization of compounds in biological contexts. Although specific MSI data for this compound were not found, this technique could potentially be applied to study its distribution in biological systems if relevant.

Research findings involving mass spectrometry for this compound would include molecular weight determination, elemental composition analysis based on high-resolution MS data, and proposed fragmentation pathways supported by tandem MS experiments. In studies involving biological matrices, data might include detection limits, quantification data, and potentially spatial distribution maps if MSI is employed.

Future Research Directions and Opportunities for Cardinalin 3

Exploration of Uncharted Biological Activities

While dimeric pyranonaphthoquinones, including the cardinalins, have shown various bioactivities, the full spectrum of Cardinalin 3's biological effects remains to be explored. Future research could investigate its activity against a wider range of biological targets and diseases. For instance, given the anticancer properties observed in related compounds like cardinalins 4 and 5 mdpi.com, further studies could focus on specific cancer cell lines and explore different mechanisms of action beyond those already known for this class of compounds. Investigating potential antiviral nih.gov, anti-inflammatory, or immunomodulatory effects could also reveal novel therapeutic opportunities. Research into its potential interactions with various enzymes and receptors could uncover new biological pathways influenced by this compound.

Development of Innovative Synthetic Methodologies

The synthesis of complex natural products like this compound presents significant challenges researchgate.net. Existing research has described studies towards biomimetic synthesis of this compound, including the synthesis of its monomer, ventiloquinone L researchgate.netnih.gov. However, achieving the dimerization step biomimetically has proven difficult researchgate.net. Alternative synthetic approaches have been explored, such as using dimeric Fischer carbenes thieme-connect.comthieme-connect.com. Future research is needed to develop more efficient, scalable, and enantioselective synthetic methodologies for this compound and its analogs. researchgate.netwits.ac.zavanderbilt.edu Innovative strategies could involve exploring new catalytic methods, optimizing reaction conditions, and developing convergent synthesis routes to improve yields and reduce the number of steps required. researchgate.net Such advancements would facilitate the production of sufficient quantities of this compound for extensive biological evaluation and potential therapeutic development.

Table 1: Examples of Synthetic Approaches Towards this compound and Related Structures

ApproachKey StrategyOutcome/ChallengesSource
Biomimetic synthesis of Ventiloquinone L (monomer)Multi-step conversion from ethyl-4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylateSuccessful synthesis of monomer, but biomimetic dimerization to this compound failed. researchgate.netnih.gov researchgate.netnih.gov
Biomimetic homodimerisation of Ventiloquinone LUsing various oxidantsFailed to produce this compound; resulted in dimerization at C6 in a related naphthopyran. researchgate.net researchgate.net
Dimeric Fischer CarbenesBidirectional Dötz Benzannulation and oxa-Pictet-Spengler strategyExplored for the synthesis of the regioisomeric core of this compound. thieme-connect.comthieme-connect.com thieme-connect.comthieme-connect.com

Deeper Mechanistic Investigations at the Molecular Level

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a potential therapeutic agent. Future research should focus on identifying the specific protein targets, enzymes, or signaling pathways that interact with this compound. osi.lvoncologynews.com.aufrontiersin.orgnews-medical.net Techniques such as affinity chromatography, surface plasmon resonance, and various spectroscopic methods can be employed to characterize these interactions. researchgate.netosi.lv Detailed kinetic and structural studies of this compound binding to its targets would provide valuable insights into its mechanism of action. osi.lvnews-medical.net Furthermore, investigating the downstream effects of these interactions on cellular processes, such as cell cycle regulation, apoptosis, or signal transduction, is essential. researchgate.net

Integration with Omics Technologies for Systems-Level Understanding

Integrating studies of this compound with various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a systems-level understanding of its effects on biological systems. nih.govplos.orgjci.orgmdpi.comnih.gov Transcriptomic analysis could reveal how this compound affects gene expression profiles, while proteomic studies could identify changes in protein abundance and modification. nih.gov Metabolomic profiling could provide insights into the metabolic pathways influenced by the compound. mdpi.com By integrating these different layers of omics data, researchers can build comprehensive networks and pathways to understand the complex biological responses to this compound exposure. nih.govplos.orgjci.orgmdpi.comnih.gov This integrated approach can help identify biomarkers of response or resistance and uncover unforeseen biological activities or off-target effects. jci.orgnih.gov

Table 2: Potential Omics Technologies for Studying this compound

Omics TechnologyInformation ProvidedPotential Insights for this compound ResearchSource
GenomicsDNA sequence variation, structural variationsPotential influence of genetic background on response to this compound. nih.govplos.orgmdpi.com
TranscriptomicsGene expression levelsIdentification of genes and pathways regulated by this compound. nih.govplos.orgnih.gov
ProteomicsProtein abundance, modifications, interactionsIdentification of protein targets and affected protein networks. jci.orgnih.gov
MetabolomicsSmall molecule metabolitesUnderstanding metabolic pathway alterations induced by this compound. mdpi.com
Multi-omics IntegrationCombined analysis of multiple omics datasetsHolistic view of biological responses, identification of complex interactions and pathways. nih.govplos.orgjci.orgmdpi.comnih.gov nih.govplos.orgjci.orgmdpi.comnih.gov

Q & A

Q. Methodological Answer :

  • Step 2 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions. For example:
    • Novelty: Investigate understudied mechanisms (e.g., this compound’s interaction with non-canonical pathways).
    • Feasibility: Assess availability of synthesis protocols or analytical tools (e.g., HPLC-MS for purity validation) .
  • Step 3 : Justify hypotheses using foundational studies. Example: “Based on structural similarities to flavonoid derivatives [Author et al., 20XX], we hypothesize this compound modulates oxidative stress via Nrf2 signaling” .

Basic Research Question: What experimental design principles ensure reproducibility in this compound studies?

Q. Methodological Answer :

  • Principle 1 : Clearly define independent/dependent variables (e.g., dose-response relationships) and include controls (positive/negative, solvent-only) to isolate effects .
  • Principle 2 : Document synthesis and characterization protocols in detail (e.g., NMR spectra, purity ≥95%, storage conditions) to enable replication. Use IUPAC nomenclature and avoid abbreviations .
  • Principle 3 : Pre-register protocols on platforms like Open Science Framework to mitigate bias and enhance transparency .

Basic Research Question: Which statistical methods are appropriate for analyzing this compound’s bioactivity data?

Q. Methodological Answer :

  • For Dose-Response Studies : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate with ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) .
  • For High-Throughput Screening : Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to mitigate Type I errors .
  • Reporting : Include effect sizes, confidence intervals, and raw data in supplementary materials to support meta-analyses .

Advanced Research Question: How should I reconcile contradictory findings in this compound’s mechanistic studies?

Q. Methodological Answer :

  • Step 1 : Perform sensitivity analysis to identify variables causing discrepancies (e.g., cell line specificity, assay conditions) .
  • Step 2 : Use multi-method validation (e.g., CRISPR knockouts + proteomics) to confirm target engagement. Example: If conflicting results arise from Western blot vs. ELISA, validate with SPR (Surface Plasmon Resonance) .
  • Step 3 : Contextualize findings in discussion sections by comparing experimental systems (e.g., in vitro vs. in vivo models) and highlighting limitations .

Advanced Research Question: What strategies optimize multi-omics integration to study this compound’s synergistic effects?

Q. Methodological Answer :

  • Strategy 1 : Employ network pharmacology to map this compound’s targets across transcriptomic/proteomic datasets (e.g., STRING DB, KEGG pathways) .
  • Strategy 2 : Apply machine learning (e.g., random forests) to identify predictive biomarkers of synergy from metabolomic data .
  • Strategy 3 : Validate predictions using in silico docking (AutoDock Vina) and ex vivo models (e.g., patient-derived organoids) .

Advanced Research Question: How can I design rigorous mechanistic studies to elucidate this compound’s mode of action?

Q. Methodological Answer :

  • Approach 1 : Use isotopic labeling (e.g., ¹³C-Cardinalin 3) with LC-MS/MS to track metabolic fate and identify bioactive metabolites .
  • Approach 2 : Implement time-resolved imaging (e.g., live-cell confocal microscopy) to visualize real-time interactions (e.g., mitochondrial localization) .
  • Approach 3 : Conduct genome-wide CRISPR screens to uncover synthetic lethal partners or resistance mechanisms .

Tables for Methodological Reference

Table 1 : Key Statistical Tests for this compound Bioactivity Studies

Data TypeTest/MethodUse CaseReference
Continuous (EC₅₀)Nonlinear RegressionDose-response curves
CategoricalChi-square/Fisher’s exactToxicity incidence rates
High-dimensionalPCA + FDR correctionOmics data dimensionality reduction

Table 2 : Checklist for Reproducible this compound Experiments

RequirementExample DocumentationEvidence
Synthesis protocolsDetailed NMR/HRMS spectra, reaction conditions
Assay conditionsCell passage number, serum batch, incubation time
Data availabilityRaw spectra, code for analysis on GitHub

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.